3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S2 and a molecular weight of 263.73 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity underlies its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride can be compared with similar compounds such as:
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: This compound has a similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring.
2-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: This compound differs by the position of the methyl group on the benzothiazole ring.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzothiazole-6-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPLJRSBDAYNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878682-97-4 | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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